Home > Products > Screening Compounds P9137 > 1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole
1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole - 1797798-92-5

1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Catalog Number: EVT-3021326
CAS Number: 1797798-92-5
Molecular Formula: C21H17ClN2O3
Molecular Weight: 380.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Common Synthetic Route: A prevalent method for synthesizing substituted 4,5-dihydro-1H-pyrazoles involves reacting α,β-unsaturated carbonyl compounds (chalcones) with hydrazine or its derivatives. [, , , , ] This reaction typically occurs under reflux conditions in a suitable solvent like ethanol or acetic acid.
  • Variations: Depending on the substituents desired on the pyrazoline ring, variations in the reaction conditions and the use of different catalysts may be employed. [, , , ]
Molecular Structure Analysis
  • Structural Characterization: The synthesized 4,5-dihydro-1H-pyrazole derivatives are often characterized using spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry. [, , , , , , ]
  • X-ray Diffraction: Single-crystal X-ray diffraction studies provide detailed insights into the three-dimensional structure and conformation of the pyrazoline ring and the spatial arrangement of substituents. [, , , , , , , , , , , , , ]
Physical and Chemical Properties Analysis
  • Characterization Methods: The physical and chemical properties of synthesized pyrazoline derivatives are often determined using techniques like melting point determination, spectroscopic analyses (UV-Vis, IR), and elemental analysis. [, , , , ]
Applications
  • Pharmaceutical Applications: Pyrazoline derivatives have shown promise as potential therapeutic agents for various diseases due to their broad spectrum of biological activities, including:
    • Anti-inflammatory Activity: By inhibiting protein denaturation, certain pyrazoline derivatives have demonstrated potential as anti-inflammatory agents. []
    • Antidepressant Activity: Some pyrazoline derivatives, particularly those containing thiocarbamoyl groups, have shown promising antidepressant effects in behavioral tests. []
    • Antifungal Activity: Various studies have explored the antifungal properties of substituted pyrazolines, particularly against dermatophytes and Cryptococcus neoformans. []
    • Antibacterial Activity: Certain pyrazoline derivatives have displayed good to excellent activity against a range of bacterial species. []
    • Antitubercular Activity: Some compounds within this class have shown promising antitubercular activity against Mycobacterium tuberculosis. []
  • Other Applications:
    • Fluorescent Probes: Some pyrazoline derivatives possess fluorescent properties and can be employed as sensors for detecting specific metal ions. [, ]

5-(Substituted-Phenyl)-3-(Furan-2-Yl)-4,5-Dihydro-1h-Pyrazole Derivatives

    Compound Description: This series encompasses various derivatives with substitutions on the phenyl ring at position 5 of the 4,5-dihydro-1H-pyrazole core. These compounds were synthesized and evaluated for their in vitro anti-inflammatory activity using the egg albumin/protein denaturation method. []

    Relevance: This compound series shares the core structure of 3-(furan-2-yl)-4,5-dihydro-1H-pyrazole with the target compound, 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. The variations within the series lie in the substitutions on the phenyl ring at the 5-position, highlighting the impact of different substituents on biological activity. []

3-(4-Chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

    Compound Description: This compound was synthesized and characterized using various techniques, including XRD, FT-IR, and UV-Vis spectroscopies. The study also investigated its intermolecular interactions using Hirshfeld topology analysis and employed DFT calculations to evaluate FMOs, MEP, NLO, and FF. Molecular docking studies provided insights into its binding patterns with PDB ID: 1X2J. []

    Relevance: This compound, while containing a carbothioamide group at the N1 position and a thiophene ring instead of furan, exhibits a similar substitution pattern on the pyrazoline ring compared to 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. The presence of a halogen-substituted phenyl ring at the 3-position of the pyrazoline ring in both compounds underscores this structural similarity. []

5-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

    Compound Description: This compound's crystal structure was analyzed, revealing a nearly coplanar four-ring system. It exhibits disorder in both the 4-methoxyphenyl ring and the prop-2-ynyloxy substituent. The crystal structure is characterized by π–π interactions, C—H...S, C—H...N, and C—H...O interactions. []

    Relevance: This compound belongs to the dihydropyrazole class, similar to 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. Both compounds share a common scaffold with aryl substituents at the 3 and 5 positions of the dihydropyrazole ring. The study of this compound contributes to understanding the structural features and interactions of dihydropyrazole derivatives. []

5-(4-Fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

    Compound Description: The crystal structure of this compound was determined using X-ray crystallography. []

    Relevance: This compound shares the dihydropyrazole scaffold with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. Both compounds feature aryl substituents at the 3 and 5 positions of the dihydropyrazole ring, and both have a thiazole substituent on the N1 nitrogen. Although the specific substituents on the aryl rings differ, the structural similarities highlight the versatility of the dihydropyrazole scaffold for exploring structure-activity relationships. []

5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic Acids

    Compound Description: This series of compounds was synthesized from 1H-indole-2-carboxylic acids, with the structures confirmed through IR, 1H and 13C NMR, mass spectral data, and elemental analysis. Molecular docking studies were conducted to explore their binding interactions with the EGFR protein. []

    Relevance: Although this compound series differs significantly in its overall structure from 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole, it highlights the presence of the 4,5-dihydro-1H-pyrazole moiety in diverse chemical contexts and its potential for biological activity. []

(E)-1-(aryl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl) prop-2-en-1-ones

    Compound Description: This series of chalcone derivatives was synthesized via a Claisen-Schmidt reaction. These compounds exhibited antifungal activity, particularly against dermatophytes. []

    Relevance: While not directly containing the pyrazoline ring, these chalcones serve as precursors to pyrazoline derivatives through cyclocondensation reactions with hydrazine hydrate, as demonstrated in the synthesis of 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes. This highlights a common synthetic route to access structurally related pyrazolines from chalcone starting materials. []

3-Aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes

    Compound Description: These compounds, synthesized from the aforementioned chalcones, were also evaluated for their antifungal activity. DFT calculations revealed the role of electrophilicity in their antifungal activity. []

    Relevance: This series of compounds directly demonstrates the transformation of chalcones into structurally related pyrazolines. They highlight the influence of structural modifications on antifungal activity and provide insights into the structure-activity relationships within this class of compounds. []

5-[(4-Chlorophenyl)diazenyl]-2-[5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methylthiazole

    Compound Description: This compound, comprising fluorophenyl, furanyl, pyrazolyl, methylthiazoyl, and chlorophenyl rings, was structurally characterized. The crystal structure revealed a near-planar arrangement of the linked ring system and an almost perpendicular orientation of the fluorophenyl group to the pyrazoyl ring. []

    Relevance: This compound shares the 3-(furan-2-yl)-4,5-dihydro-1H-pyrazole core with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole, demonstrating the presence of this structural motif in various chemical contexts. The structural analysis of this compound provides insights into the conformational preferences and intermolecular interactions of related molecules. []

3-(furan-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole

    Compound Description: This compound was synthesized from a corresponding chalcone precursor and its crystal structure was determined. The analysis revealed a planar molecular structure with intermolecular hydrogen bonds leading to dimer formation and the formation of two-dimensional sheets. π-π stacking interactions between pyrazole rings were also observed. []

    Relevance: This compound, although lacking the N1 substituent, is structurally similar to the core structure of 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. Both compounds share the 3-(furan-2-yl)-5-(aryl)-4,5-dihydro-1H-pyrazole motif, highlighting the significance of this core structure in various derivatives. The detailed structural information about this compound contributes to understanding the conformational preferences and intermolecular interactions of related molecules. []

(E)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-((4-fluorophenyl)diazenyl)-4-methylthiazole

    Compound Description: The crystal structure of this compound was determined, revealing a monoclinic P21/c space group. []

    Relevance: This compound features the 3-(furan-2-yl)-5-(aryl)-4,5-dihydro-1H-pyrazole core structure, similar to 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. The structural similarities highlight the prevalence of this core structure in diverse chemical contexts. Additionally, the crystallographic data from this compound contributes to understanding the structural characteristics of related compounds. []

1‐acyl‐5‐aryl‐3‐(5‐methyl‐1‐p‐tolyl‐1H‐1,2,3‐triazol‐4‐yl)‐4,5‐dihydro‐1H‐pyrazoles

    Compound Description: This series of compounds was synthesized through a one-pot reaction involving the corresponding chalcones and hydrazine hydrate in either acetic acid or propionic acid. Their structures were confirmed using various spectroscopic techniques, including MS, IR, CHN, 1H-NMR, and 13C-NMR. []

    Relevance: This compound series, derived from chalcones similar to those mentioned earlier, emphasizes the versatility of chalcones as precursors to diverse pyrazoline derivatives. Although structurally distinct from the target compound, they showcase the significance of the 4,5-dihydro-1H-pyrazole moiety in medicinal chemistry and highlight the role of synthetic modifications in exploring structure-activity relationships. []

5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides

    Compound Description: This series of compounds, featuring a thiophene ring instead of a furan ring and a carbothioamide substituent at the N1 position, were synthesized and evaluated for their antidepressant and neurotoxicity profiles. Compound TTg within this series exhibited promising antidepressant activity. []

    Relevance: This series of compounds, while having a thiophene ring and a carbothioamide group, shares a structural resemblance to 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. They both possess a dihydropyrazole core and an aryl substituent at the 5-position. Investigating compounds with these structural variations can contribute to understanding the structure-activity relationships and pharmacological properties of similar molecules. []

    Compound Description: The crystal structure of this compound, existing in the enamine–keto form, was analyzed. Key features include a near-coplanar arrangement of the pyrazolone ring and the O=C—C=C—N mean plane. The crystal packing is stabilized by intramolecular and intermolecular hydrogen bonds and π–π interactions. []

    Relevance: This compound, despite structural differences, shares the presence of a furan ring and a phenyl ring with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. These shared features, while not identical in their connectivity, highlight the recurrence of these structural motifs in various derivatives. The structural information obtained from this compound contributes to a broader understanding of the conformational preferences and intermolecular interactions of molecules containing similar structural elements. []

5-(4-Methoxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

    Compound Description: The crystal structure of this pyrazoline derivative, characterized by an envelope conformation of the pyrazoline ring, was analyzed. The study revealed a significant dihedral angle between the pyridine and benzene rings. Intermolecular hydrogen bonds and weak C—H⋯π and π–π interactions influence the crystal packing. []

    Relevance: Although this compound contains a pyridine ring instead of a furan ring and has a carbothioamide substituent, it shares a structural similarity with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole due to the presence of the 4,5-dihydro-1H-pyrazole ring and a methoxyphenyl substituent at the 5-position. Examining compounds with these structural variations is important for understanding the structure-activity relationships and pharmacological properties of related molecules. []

3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

    Compound Description: The crystal structure of this compound was determined, revealing a monoclinic P21/c space group. []

    Relevance: This compound, while containing a thiophene ring instead of furan and a carboxamide substituent at the N1 position, exhibits a structural resemblance to 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole due to the presence of the dihydropyrazole core. Analyzing compounds with these structural variations can provide insights into the impact of different heterocycles and substituents on the properties of the molecules. []

para-di-2-(1-phenyl-3-pyridyl-4,5-dihydro-1H-pyrazole-5-yl)benzene

    Compound Description: This compound acted as a ligand to form a complex with Co2+, which functioned as a fluorosensor for Hg2+ and Cu2+ heavy metal ions. The complex exhibited distinct fluorescence responses in the presence of Hg2+ (turn-on) and Cu2+ (turn-off). []

    Relevance: This compound, though possessing a more elaborate structure, shares the 4,5-dihydro-1H-pyrazole unit with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole, underscoring the presence of this structural motif in diverse chemical contexts and its potential for application in materials science. []

3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

    Compound Description: The crystal structure of this compound was determined, revealing a twisted conformation of the central pyrazole ring and intermolecular N—H⋯S hydrogen bonds leading to chain formation. []

    Relevance: Although this compound has a thiophene ring instead of furan and a carbothioamide group, it shares the 4,5-dihydro-1H-pyrazole core structure with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. Studying compounds with these variations can contribute to a deeper understanding of the structure-activity relationships and properties of analogous molecules. []

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide

    Compound Description: The crystal structure of this compound, featuring an envelope conformation of the pyrazole ring, was analyzed. The study revealed a twist in the molecule based on dihedral angles between various rings. Intermolecular hydrogen bonds and interactions, including N—H⋯S, {⋯HNCS}2 synthons, N—H⋯F, C—H⋯S, and C—H⋯F contacts, are key features of the crystal packing. []

    Relevance: This compound, while differing significantly in its overall structure from 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole due to the presence of a triazole ring and a carbothioamide group, shares the common 4,5-dihydro-1H-pyrazole scaffold. The detailed structural insights from this compound contribute to a broader understanding of the conformational flexibility and intermolecular interactions of related molecules. []

1-(3-Chlorophenyl)-5-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole

    Compound Description: This compound, featuring chloro substituents on both phenyl rings and the thiophene ring, was structurally characterized. The central dihydropyrazole ring adopts an envelope conformation. C—H⋯Cl hydrogen bonds link the molecules into supramolecular chains. []

    Relevance: This compound shares the dihydropyrazole core structure with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. Both compounds have a halogen-substituted aryl ring at the 5-position of the dihydropyrazole ring, although the specific halogen and its position on the ring differ. Examining these variations is crucial for understanding the impact of halogen substitutions on the properties of these molecules. []

1-[5-(3,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

    Compound Description: The crystal structure of this compound was analyzed, revealing a large dihedral angle between the two benzene rings connected by the central acetylpyrazoline ring. The crystal packing is characterized by C—H⋯O hydrogen bonds. []

    Relevance: This compound, though structurally different due to the presence of an acetyl group at the N1 position and the absence of a furan ring, shares the dihydropyrazole core structure with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. Additionally, both compounds contain a methoxy-substituted phenyl ring. Studying these variations helps in understanding the impact of different substituents and their positions on the properties of similar compounds. []

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

    Compound Description: The crystal structure of this compound, characterized by an envelope conformation of the central pyrazole ring and various intermolecular interactions, was analyzed. The presence of C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions contributes to the three-dimensional architecture of the crystal. []

    Relevance: Although structurally distinct from 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole due to the presence of a triazole ring, a thiazole ring, and a bromine substituent, this compound shares the common dihydropyrazole scaffold. The study of such variations can provide valuable insights into the conformational flexibility and intermolecular interactions of related compounds. []

1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole

    Compound Description: This compound's crystal structure was determined and it exhibits C – H . . .π and C – Cl…..π interactions. []

    Relevance: This compound exhibits the dihydropyrazole core structure, like 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. Both compounds feature a halogen-substituted aryl ring at the 1-position of the dihydropyrazole ring, although the specific halogen and its position on the ring differ. Examining these variations is crucial for understanding the impact of halogen substitutions on the properties of these molecules. []

1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone

    Compound Description: This compound, featuring a nitrophenylfuran moiety, was structurally characterized. The crystal structure revealed significant dihedral angles between the furan, pyrazole, and benzene rings. C—H⋯O hydrogen bonds, C—H⋯π interactions, and π–π stacking interactions were observed. []

    Relevance: Despite the presence of a nitro group and an acetyl substituent, this compound shares the 3-(furan-2-yl)-4,5-dihydro-1H-pyrazole core with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. This highlights the recurrence of this structural motif in various derivatives. []

3-(2′-Hydroxy-5′-methoxyphenyl)-5-(3-methoxy-4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole

    Compound Description: This compound, characterized by hydroxy and methoxy substituents on the phenyl rings, was structurally analyzed. The pyrazoline ring adopts an envelope conformation, and various hydrogen bonds influence the crystal packing. []

    Relevance: While structurally different from 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole due to the absence of a furan ring and the presence of hydroxy groups, this compound shares the dihydropyrazole core structure and features methoxy substituents. Studying these variations helps in understanding the structure-activity relationships and properties of analogous molecules. []

(Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

    Compound Description: The crystal structure of this racemic compound revealed disorder in the furan ring and a near-planar pyrazole ring. Intermolecular hydrogen bonds (O-H⋯O and C-H⋯O) and π-π stacking interactions contribute to crystal stability. []

    Relevance: This compound shares the 3-(furan-2-yl)-4,5-dihydro-1H-pyrazole core with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole, underscoring the presence of this structural motif in various derivatives. []

[(5-Mercapto-1,3,4-oxadiazol-2-yl)aryl]-3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides

    Compound Description: These compounds, containing a mercaptooxadiazole moiety, were synthesized and characterized, highlighting their stability under ambient conditions. []

    Relevance: While structurally distinct from 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole, this series emphasizes the significance of the 4,5-dihydro-1H-pyrazole core in medicinal chemistry and highlights the incorporation of diverse heterocyclic systems into the pyrazoline scaffold. []

    Compound Description: The stereochemistry of this compound was studied using X-ray structural analysis, which showed that it is unable to undergo the IMDAF reaction. []

    Relevance: This compound shares the 3-(furan-2-yl)-4,5-dihydro-1H-pyrazole core with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole, emphasizing the significance of this structural motif and its reactivity in the context of cycloaddition reactions. []

(5RS)-(Z)-4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid

    Compound Description: The stereochemistry of this compound was studied using X-ray structural analysis, which showed that it is unable to undergo the IMDAF reaction. []

    Relevance: This compound, although it contains a thiophene ring instead of a phenyl ring at the 3-position, shares the 5-(furan-2-yl)-4,5-dihydro-1H-pyrazole core with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. This highlights the importance of the core structure and the potential impact of different substituents on its reactivity in chemical transformations. []

4-(3-(2-Chlorophenyl)-5-(2-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl) Benzenesulfonamide

    Compound Description: This compound was synthesized in high yield (91%) using a microwave-assisted, one-pot, three-component reaction. Molecular docking studies revealed a binding energy of -7.17 kcal/mol with a target protein, indicating its potential as an anti-breast cancer agent. []

    Relevance: This compound and 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole both contain the 4,5-dihydro-1H-pyrazole core, highlighting its presence in various derivatives with potential medicinal applications. Although this compound lacks the furan ring and has a benzenesulfonamide substituent, the shared core structure emphasizes the versatility of the dihydropyrazole scaffold for developing bioactive molecules. []

5-(4-Ethoxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

    Compound Description: This compound, featuring a pyridine ring and a carbothioamide group, was structurally characterized. Its crystal structure revealed an envelope conformation of the pyrazoline ring and a significant dihedral angle between the pyridine and benzene rings. []

    Relevance: This compound, although containing a pyridine ring instead of furan and a carbothioamide substituent at the N1 position, shares a structural similarity with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole due to the presence of the 4,5-dihydro-1H-pyrazole scaffold and an ethoxy-substituted phenyl ring at the 5-position. Examining such variations is important for understanding the broader structural diversity and potential properties of related pyrazoline derivatives. []

2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine

    Compound Description: This pyrazole derivative was synthesized and investigated for its fluorescence properties in the presence of La3+ and Eu3+ ions. It exhibited fluorescence enhancement with La3+ and quenching with Eu3+. []

    Relevance: This compound, though lacking the furan ring and having a different substitution pattern, shares the 4,5-dihydro-1H-pyrazole core with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. This shared structural feature highlights the presence of this motif in various compounds and its potential for diverse applications, including as fluorescent probes for metal ions. []

3-(4-Chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

    Compound Description: This compound, featuring a thiophene ring instead of furan and a carbothioamide group at the N1 position, was structurally characterized. The thiophene ring exhibits disorder, and the crystal packing involves C—H⋯S, N(amide)—H⋯S, and C—H⋯π interactions. []

    Relevance: Despite the presence of a thiophene ring and a carbothioamide group, this compound shares a structural similarity with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole due to the common dihydropyrazole core and a chlorine-substituted phenyl ring at the 3-position. This highlights the recurrence of these structural features in various derivatives and underscores the importance of exploring such variations to understand their impact on molecular properties and biological activities. []

3-(furan-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole

    Compound Description: This compound, synthesized from a corresponding chalcone precursor, highlights a common synthetic route to pyrazoles. []

    Relevance: Although lacking the N1 substituent, this compound shares the 3-(furan-2-yl)-5-(aryl)-4,5-dihydro-1H-pyrazole motif with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. This similarity underscores the significance of this core structure in various derivatives. []

1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole (11r)

    Compound Description: This compound showed significant inhibitory activity against nNOS, with an inhibition percentage of 70%. []

    Relevance: This compound, despite structural differences, shares the presence of a chlorophenyl ring with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. Both compounds have a chlorophenyl substituent, although their positions and additional substituents differ. []

1-cyclopropanecarbonyl-3-(2-amino-5-methoxyphenyl)- 4,5-dihydro-1H-pyrazole (11e)

    Compound Description: This compound also exhibited substantial inhibitory activity against nNOS, with an inhibition percentage of 62%. []

    Relevance: While structurally distinct from the target compound, this compound shares the presence of a methoxyphenyl ring with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole, highlighting the occurrence of this substituent in various pyrazoline derivatives with biological activity. []

    Compound Description: This class of compounds were synthesized and tested for their antitubercular and antimicrobial activities. Some of these compounds showed good in vitro activity against M. tuberculosis and other bacterial and fungal species. []

    Relevance: Despite the absence of a furan ring, these compounds share the core dihydropyrazole structure with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole, demonstrating the relevance of this scaffold in designing compounds with potential antimicrobial properties. []

6-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone

    Compound Description: This compound was successfully synthesized via the condensation reaction of a chalcone precursor with hydrazine hydrate. []

    Relevance: This compound, despite the presence of a benzoxazolone moiety and an acetyl group, shares the 4,5-dihydro-1H-pyrazole core structure with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. The presence of a methoxyphenyl substituent at the 5-position in both compounds further highlights the structural similarities. This comparison emphasizes the occurrence of the dihydropyrazole scaffold in various derivatives, underscoring its significance in medicinal chemistry. []

1‐Thiocarbamoyl‐3,5‐diphenyl‐4,5‐dihydro‐1H‐pyrazole Derivatives

    Compound Description: This series of compounds was synthesized and evaluated for their monoamine oxidase (MAO) inhibitory activities. Some derivatives exhibited potent and selective inhibition of MAO-A, highlighting their potential as antidepressants. []

    Relevance: This series, although lacking the furan ring and having a thiocarbamoyl substituent at the N1 position, shares the dihydropyrazole core with 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. This comparison emphasizes the significance of the dihydropyrazole scaffold in medicinal chemistry and highlights its potential for various therapeutic applications. []

3-(2-Hy­droxy-4-meth­oxy­phen­yl)-N-(2-meth­oxy­phen­yl)-5-(naphthalen-1-yl)-4,5-di­hydro-1H-pyrazole-1-carbo­thio­amide

    Compound Description: This compound, containing a naphthalene ring and multiple methoxy substituents, was structurally characterized. Key features include a near-coplanar arrangement of the benzene rings attached to the pyrazoline ring and an intramolecular O—H⋯N hydrogen bond. []

Properties

CAS Number

1797798-92-5

Product Name

1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole

IUPAC Name

(2-chlorophenyl)-[5-(furan-2-yl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone

Molecular Formula

C21H17ClN2O3

Molecular Weight

380.83

InChI

InChI=1S/C21H17ClN2O3/c1-26-15-7-4-6-14(12-15)19-13-18(20-10-5-11-27-20)23-24(19)21(25)16-8-2-3-9-17(16)22/h2-12,19H,13H2,1H3

InChI Key

JCVJYBIGBLHHJO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2CC(=NN2C(=O)C3=CC=CC=C3Cl)C4=CC=CO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.